

# Application Notes and Protocols for L-870810 in Cell Culture

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: L-870810

Cat. No.: B1674197

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## Introduction

**L-870810** is a potent and specific small-molecule inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase enzyme.<sup>[1]</sup> As a member of the naphthyridine carboxamide class of inhibitors, **L-870810** targets the strand transfer step of viral DNA integration into the host cell genome, a critical stage in the HIV-1 replication cycle.<sup>[1]</sup> These application notes provide detailed protocols for the preparation and use of **L-870810** in cell culture-based assays to evaluate its antiviral efficacy and cytotoxicity.

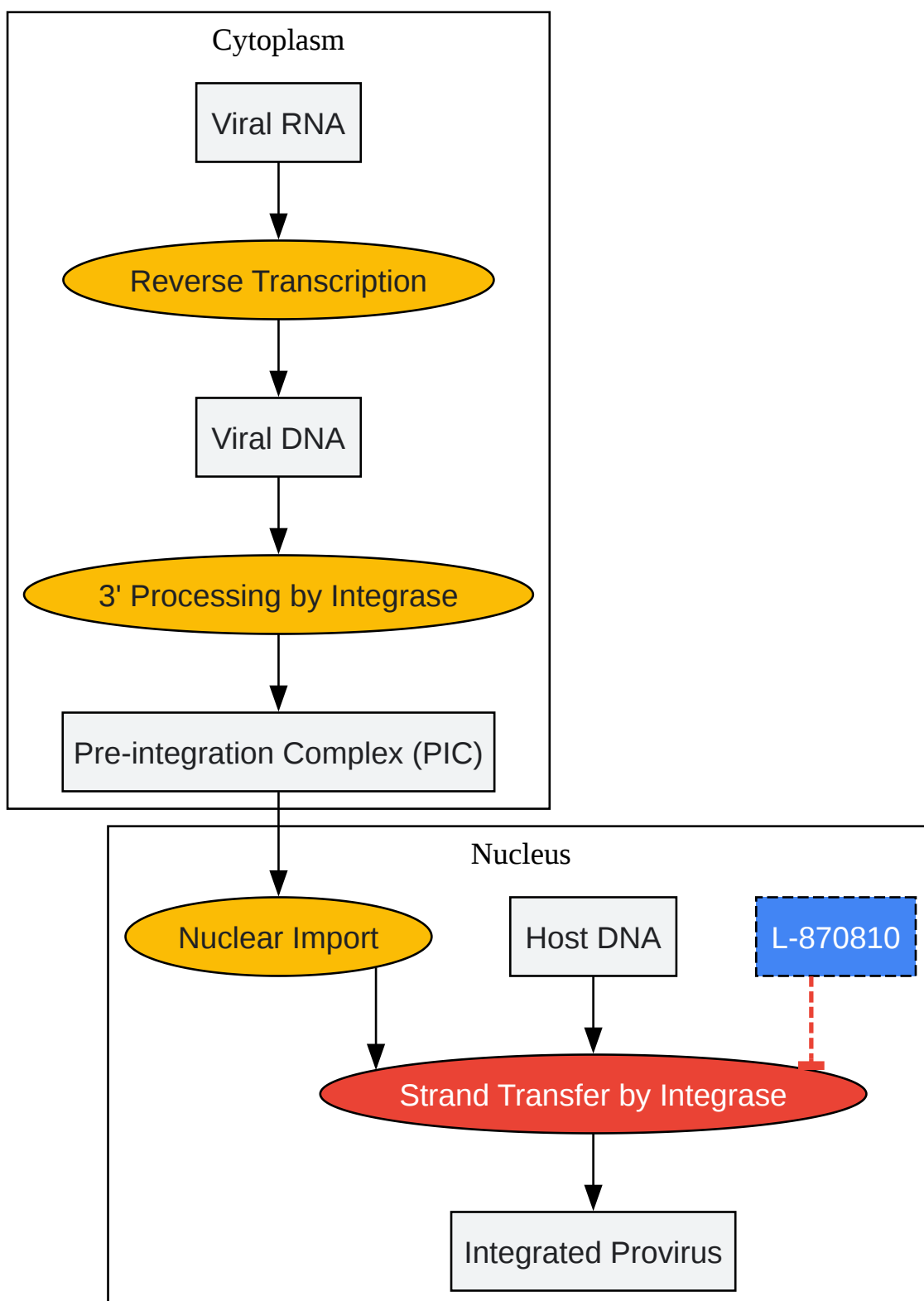
## Physicochemical Properties

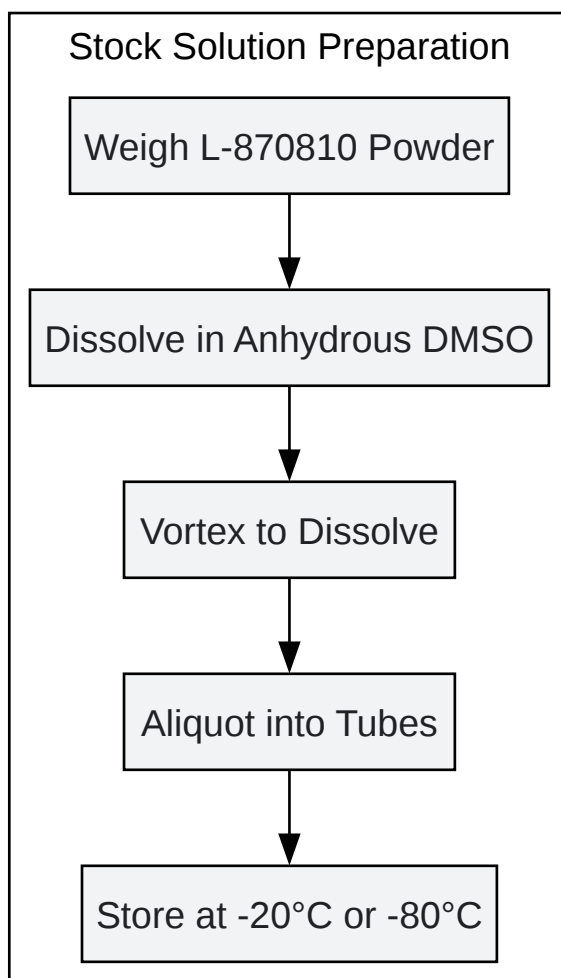
A summary of the key physicochemical properties of **L-870810** is provided in the table below. This information is essential for the accurate preparation of stock solutions and experimental dilutions.

Property	Value	Reference
Chemical Name	5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(4-fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide	[1]
Molecular Formula	C <sub>20</sub> H <sub>19</sub> FN <sub>4</sub> O <sub>4</sub> S	[1]
Molecular Weight	430.45 g/mol	[1]
Appearance	Solid powder	
Solubility	Soluble in Dimethyl Sulfoxide (DMSO)	

## Mechanism of Action

**L-870810** specifically inhibits the strand transfer activity of HIV-1 integrase. This enzyme is responsible for inserting the viral DNA into the host cell's chromosome. The inhibition of this process effectively halts the viral replication cycle.





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## References

- 1. [biorxiv.org](https://www.biorxiv.org) [[biorxiv.org](https://www.biorxiv.org)]
- To cite this document: BenchChem. [Application Notes and Protocols for L-870810 in Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1674197#l-870810-solution-preparation-for-cell-culture>]

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)